(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves several steps. One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted chroman derivatives .
Scientific Research Applications
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In medicine, it is explored for its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors . In industry, it is used in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound interacts with neurotransmitter receptors, which can modulate neuronal activity and potentially treat neurological disorders .
Comparison with Similar Compounds
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can be compared with other chroman derivatives such as flavanones, isoflavones, and spirochromanones. While all these compounds share a common chroman backbone, the presence of fluorine and trifluoromethyl groups in this compound makes it unique. These groups enhance its chemical stability and biological activity, making it a more potent compound in various applications .
Similar compounds include:
- Flavanones
- Isoflavones
- Spirochromanones
Properties
Molecular Formula |
C10H9F4NO |
---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(4S)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI Key |
WYXQYSANERJSSJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)F |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.